molecular formula C28H29N2O5P B274040 Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate

Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate

Cat. No. B274040
M. Wt: 504.5 g/mol
InChI Key: UYZCWURHSSXAKF-QPLCGJKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate, also known as BMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMPP is a phosphonate derivative and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate is not fully understood. However, it is known that this compound inhibits the activity of histone deacetylases, which play a role in the regulation of gene expression. Histone deacetylases remove acetyl groups from histone proteins, which leads to the condensation of chromatin and the repression of gene expression. By inhibiting the activity of histone deacetylases, this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit anticancer activity in various cancer cell lines, including breast cancer, colon cancer, and prostate cancer. This compound has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, this compound has been found to exhibit neuroprotective activity by inhibiting the activity of acetylcholinesterase, which plays a role in the breakdown of acetylcholine in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate has several advantages for lab experiments, including its high yield, stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate. One direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the synthesis of this compound derivatives with improved solubility and toxicity profiles. This compound derivatives could also be studied for their potential applications in catalysis and materials science. Finally, the anticancer activity of this compound could be further explored in preclinical and clinical studies.

Synthesis Methods

The synthesis of Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate involves a multi-step process that starts with the reaction of benzoyl chloride with morpholine to form N-benzoylmorpholine. The N-benzoylmorpholine is then reacted with ethyl acetoacetate to form ethyl 2-benzoylamino-3-morpholinyl-3-oxobutanoate. This intermediate compound is then reacted with triphenylphosphine, carbon tetrachloride, and triethylamine to form this compound. The overall yield of this compound is around 30%.

Scientific Research Applications

Ethyl 2-(benzoylamino)-3-(4-morpholinyl)-3-oxo-1-phenyl-1-propenyl(phenyl)phosphinate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer activity by inhibiting the activity of histone deacetylases. This compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.

properties

Molecular Formula

C28H29N2O5P

Molecular Weight

504.5 g/mol

IUPAC Name

N-[(Z)-1-[ethoxy(phenyl)phosphoryl]-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H29N2O5P/c1-2-35-36(33,24-16-10-5-11-17-24)26(22-12-6-3-7-13-22)25(28(32)30-18-20-34-21-19-30)29-27(31)23-14-8-4-9-15-23/h3-17H,2,18-21H2,1H3,(H,29,31)/b26-25-

InChI Key

UYZCWURHSSXAKF-QPLCGJKRSA-N

Isomeric SMILES

CCOP(=O)(C1=CC=CC=C1)/C(=C(/C(=O)N2CCOCC2)\NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4

SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(=C(C(=O)N2CCOCC2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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